3-Bromo-5-fluoro-N-(3-methoxypropyl)benzenesulfonamide
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Overview
Description
3-Bromo-5-fluoro-N-(3-methoxypropyl)benzenesulfonamide is a chemical compound with the molecular formula C10H13BrFNO3S and a molecular weight of 326.18 g/mol . This compound belongs to the class of sulfonamides, which are known for their wide range of biological activities, including antibacterial, antitumor, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-fluoro-N-(3-methoxypropyl)benzenesulfonamide typically involves the amidation reaction. The starting materials include 3-bromo-5-fluorobenzenesulfonyl chloride and 3-methoxypropylamine. The reaction is carried out in the presence of a base, such as triethylamine, under an inert atmosphere . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-fluoro-N-(3-methoxypropyl)benzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and reduction: The sulfonamide group can undergo oxidation and reduction reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium boroh
Properties
Molecular Formula |
C10H13BrFNO3S |
---|---|
Molecular Weight |
326.18 g/mol |
IUPAC Name |
3-bromo-5-fluoro-N-(3-methoxypropyl)benzenesulfonamide |
InChI |
InChI=1S/C10H13BrFNO3S/c1-16-4-2-3-13-17(14,15)10-6-8(11)5-9(12)7-10/h5-7,13H,2-4H2,1H3 |
InChI Key |
LXXIPWKSDGMEME-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNS(=O)(=O)C1=CC(=CC(=C1)F)Br |
Origin of Product |
United States |
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